Isotretinoin

Catalog No.
S530980
CAS No.
4759-48-2
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isotretinoin

CAS Number

4759-48-2

Product Name

Isotretinoin

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-

InChI Key

SHGAZHPCJJPHSC-XFYACQKRSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
0.00477mg/mL
Insoluble in water
Sparingly soluble in alcohol

Synonyms

13 cis Retinoic Acid, 13-cis-Retinoic Acid, Accutane, Isotretinoin, Isotretinoin Zinc Salt, 13 cis Isomer, Isotretinoin Zinc Salt, 13-cis-Isomer, Ro 4 3780, Ro 4-3780, Ro 43780, Roaccutane

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

The exact mass of the compound Isotretinoin is 300.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.00477mg/mlin water, 0.126 mg/l at 25 °c (est)insoluble in watersparingly soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758156. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin A - Supplementary Records. It belongs to the ontological category of retinoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Acne

Isotretinoin's success in treating acne stems from its multifaceted effects on the pilosebaceous unit, the root cause of acne development. Research suggests it works through several mechanisms, including:

  • Sebum Suppression: Isotretinoin shrinks sebaceous glands, leading to a significant reduction in sebum production . This decrease in oiliness helps prevent clogged pores, a key factor in acne formation.
  • Anti-inflammatory Properties: Isotretinoin exhibits anti-inflammatory effects, reducing inflammation within the pilosebaceous unit and calming acne breakouts .
  • Comedolytic Action: Studies suggest isotretinoin may directly loosen existing comedones (blackheads and whiteheads), promoting their removal .

Isotretinoin Beyond Acne Treatment

The success of isotretinoin in treating acne has led researchers to explore its potential applications in other conditions. Here are some promising areas of investigation:

  • Hidradenitis Suppurativa: This chronic inflammatory skin condition affecting the apocrine sweat glands shows promise for treatment with isotretinoin, with ongoing research to determine its efficacy and optimal use .
  • Psoriasis: Isotretinoin's anti-inflammatory properties are being investigated for potential use in treating psoriasis, although further research is needed to determine its effectiveness and safety profile in this context .
  • Cancer Prevention: Some studies suggest isotretinoin may have chemopreventive properties, potentially reducing the risk of certain cancers. However, more research is required to confirm these findings .

Isotretinoin, also known as 13-cis-retinoic acid, is a potent oral medication primarily used for treating severe forms of acne, particularly nodular acne that has not responded to other treatments. Approved by the United States Food and Drug Administration in 1982, isotretinoin is a derivative of vitamin A and is classified as a retinoid. It exerts its therapeutic effects by significantly reducing sebaceous gland activity, thereby decreasing sebum production, which is a key factor in the development of acne .

Isotretinoin's primary mechanism of action in treating acne involves targeting the sebaceous glands in the skin. These glands produce sebum, an oily substance that can clog pores and contribute to acne development []. Isotretinoin reduces sebum production by shrinking the sebaceous glands and suppressing the activity of certain enzymes involved in sebum synthesis []. Additionally, it may have anti-inflammatory effects and promote skin cell turnover, further aiding in acne reduction [].

The biological activity of isotretinoin is primarily associated with its ability to modulate cellular processes related to acne pathogenesis. It reduces sebaceous gland size and sebum production through several mechanisms:

  • Inhibition of Sebaceous Gland Function: Isotretinoin decreases the size and activity of sebaceous glands, leading to reduced oil production.
  • Alteration of Keratinization: It modifies the process of keratinization in skin cells, preventing clogged pores.
  • Induction of Apoptosis: The drug induces apoptosis in sebocytes (sebaceous gland cells), contributing to its anti-acne effects .

Furthermore, isotretinoin may enhance immune responses and alter monocyte chemotaxis, which can help reduce inflammation associated with acne lesions .

Isotretinoin can be synthesized through several chemical pathways. The most common method involves the following steps:

  • Retinol Conversion: Starting from retinol (vitamin A), it undergoes oxidation and isomerization.
  • Formation of Retinoic Acid: The compound is converted into retinoic acid through various chemical modifications.
  • Purification: The resulting isotretinoin is purified through crystallization or chromatography techniques.

The synthesis process requires careful control of reaction conditions to ensure high yields and purity .

Isotretinoin is primarily indicated for:

  • Severe Acne: Treatment of severe nodular acne unresponsive to other therapies.
  • Off-label Uses: Includes treatment for conditions such as cutaneous T-cell lymphomas, neuroblastoma, basal cell carcinoma, squamous cell carcinoma, rosacea, folliculitis, and pyoderma faciale .

Due to its significant effects on skin cell turnover and sebum production, isotretinoin has become a critical option for managing severe dermatological conditions.

Isotretinoin shares structural similarities with other retinoids but has unique properties that differentiate it from them. Below are some similar compounds:

Compound NameStructure TypePrimary UseUnique Features
TretinoinAll-trans retinoic acidAcne treatmentMore effective for mild acne; topical application
AcitretinEtretinatePsoriasis treatmentMore potent for skin disorders; systemic use
AdapaleneSynthetic retinoidAcne treatmentLess irritating; topical formulation
BexaroteneRetinoidCutaneous T-cell lymphomaSelective retinoid receptor modulator

Uniqueness of Isotretinoin

Isotretinoin's unique mechanism involves significant reductions in sebaceous gland activity and apoptosis induction in sebocytes, making it particularly effective for severe acne cases where other treatments fail . Its systemic administration leads to widespread effects on skin biology that are not typically seen with topical retinoids.

Solubility and Thermodynamic Stability in Solvents

Isotretinoin exhibits highly variable solubility across different solvent systems, reflecting its lipophilic nature and specific molecular interactions. The compound demonstrates practically insoluble behavior in water with mole fraction solubilities of 3.16 × 10⁻⁷ at 298.2 K and 1.38 × 10⁻⁶ at 318.2 K [1] [2]. This extremely poor aqueous solubility presents significant challenges for pharmaceutical formulation development and contributes to poor bioavailability issues.

In contrast, isotretinoin shows exceptional solubility in dimethyl sulfoxide, with mole fraction solubilities reaching 8.47 × 10⁻² at 298.2 K and 1.02 × 10⁻¹ at 318.2 K [1] [2]. This represents the highest solubility observed among all tested solvents, making dimethyl sulfoxide an ideal cosolvent for isotretinoin solubilization. The enhanced solubility in dimethyl sulfoxide can be attributed to intermolecular interactions between the carboxyl groups of isotretinoin and the sulfoxide groups of dimethyl sulfoxide [1].

The solubility ranking in green solvents at 318.2 K follows the order: dimethyl sulfoxide (1.01 × 10⁻¹) > ethyl acetate (1.73 × 10⁻²) > polyethylene glycol-400 (1.66 × 10⁻²) > Transcutol-HP (1.59 × 10⁻²) > 2-butyl alcohol (6.32 × 10⁻³) > 1-butyl alcohol (5.88 × 10⁻³) > propylene glycol (4.83 × 10⁻³) > ethanol (3.51 × 10⁻³) > ethylene glycol (3.49 × 10⁻³) > methanol (2.10 × 10⁻³) > water (1.38 × 10⁻⁶) [2] [3].

Thermodynamic analysis reveals that isotretinoin dissolution is endothermic and entropy-driven in all solvent systems studied. The apparent standard enthalpy values range from 7.430 to 63.00 kJ mol⁻¹, while apparent standard Gibbs energy values span 6.077 to 36.27 kJ mol⁻¹ [1]. The apparent standard entropy values range from 4.392 to 86.78 J mol⁻¹ K⁻¹, confirming entropy-driven dissolution processes [1]. Enthalpy-entropy compensation analysis indicates that enthalpy is the primary driving force behind isotretinoin solvation in dimethyl sulfoxide-water mixtures [1].

Activity coefficient analysis demonstrates the strongest solute-solvent interactions occur with dimethyl sulfoxide, where isotretinoin exhibits the lowest activity coefficients compared to other solvents [1]. The Hansen solubility parameter for isotretinoin is 19.30 MPa^1/2^, indicating low polarity and explaining its preferential solubility in nonpolar organic solvents [1].

Photostability and Degradation Pathways under Ultraviolet Exposure

Isotretinoin demonstrates significant photosensitivity under ultraviolet exposure, undergoing both photoisomerization and photolysis reactions [4] [5]. Under solar simulated light exposure in ethanol solution, isotretinoin exhibits a half-life of 2.26 minutes with a rate constant of 0.53 ± 0.12 liter/mmole·min [4]. Under ultraviolet A radiation (320-400 nm), the half-life extends to 2.40 minutes with a rate constant of 0.49 ± 0.18 liter/mmole·min [4].

The photodegradation process follows second-order kinetics in both ethanol solutions and cream formulations [4]. Ultraviolet A radiation is identified as the major contributor to photodegradation, accounting for the majority of degradation observed under solar simulated light conditions [4]. Visible light exposure (400-700 nm) results in significantly slower degradation with a half-life of 19.5 minutes and a rate constant of 0.06 ± 0.01 liter/mmole·min [4].

In methanol solution, isotretinoin undergoes complete photodegradation within minutes of direct sunlight exposure, with only 16% recovery after 240 minutes [6] [7]. However, incorporation into microemulsion formulations dramatically improves photostability, with 75% of isotretinoin remaining after the same exposure period [6] [7]. This represents a five-fold increase in half-life compared to methanol solutions [6].

The photodegradation pathway involves initial rapid isomerization, with maximum peak shifts from 348 nm to 342 nm indicating conversion to 9-cis isomers [7]. Subsequent exposure leads to formation of complex mixtures of retinoic acid isomers and non-retinoid degradation products [4]. Light degradation studies under International Council for Harmonisation guidelines, exposing samples to visible light (≥1,200,000 lx·h) and ultraviolet A radiation (220 Wh/m²), result in 90.9% recovery of isotretinoin [8].

Cream formulations exhibit accelerated photodegradation compared to ethanol solutions, with photolysis rates being considerably greater than photoisomerization rates in these complex matrices [4]. The enhanced degradation in cream formulations suggests that formulation components may catalyze photodegradation processes [4].

Polymorphism and Conformational Polymorphs (Form I versus Form II)

Isotretinoin exhibits conformational polymorphism with two distinct crystalline forms designated as Form I and Form II [9]. Form II represents a newly discovered polymorph that demonstrates superior physicochemical properties compared to the conventionally used Form I [9]. The polymorphic forms differ in their conformational arrangements within the crystal lattice, leading to distinct thermal, stability, and bioavailability characteristics [9].

Form II is determined to be the thermodynamically stable form at room temperature but becomes metastable at body temperature [9]. This unique temperature-dependent stability relationship has significant implications for pharmaceutical applications. Form II exhibits superior thermal stability, maintaining stability at 60°C under open air conditions [9]. The enhanced thermal stability correlates with specific crystal structure features, particularly torsion angles that influence molecular packing [9].

Bioavailability studies demonstrate that Form II exhibits approximately two-fold higher relative bioavailability compared to Form I formulations [9]. This enhanced bioavailability is attributed to improved dissolution characteristics and absorption properties once delivered into the body [9]. The improved performance makes Form II an attractive alternative for developing better-performing isotretinoin formulations [9].

A visible color change occurs during single-crystal-to-single-crystal phase transitions between the polymorphic forms, accompanied by conformational changes [9]. This chromatic polymorphism provides a visual indicator of phase transformation and reflects the underlying conformational differences between forms [9].

The transformation relationships between solid forms have been comprehensively characterized, revealing complex interconversion pathways dependent on temperature and environmental conditions [9]. Form II formulations could potentially provide enhanced therapeutic outcomes while maintaining the same active pharmaceutical ingredient [9].

Only one crystalline polymorphic form was historically known for isotretinoin until the recent discovery of additional forms, which are consistently produced by manufacturers under current European Pharmacopoeia specifications [10]. The pharmaceutical industry has maintained strict control over polymorphic form to ensure consistent product quality and therapeutic performance [10].

Thermal Stability and Phase Transition Behavior

Isotretinoin exhibits characteristic thermal behavior with a melting point range of 172-177°C as determined by differential scanning calorimetry [11] [12] [13]. Literature values consistently report melting points between 174-175°C [14] [15]. The compound shows a sharp endothermic peak around 177°C corresponding to melting with an associated enthalpy of -29.72 J/g [12].

Thermal decomposition occurs at temperatures exceeding 250°C, as evidenced by additional peaks in differential scanning calorimetry thermograms beyond the melting transition [12]. The recommended storage temperature is -20°C to maintain chemical stability and prevent degradation [11]. Under ambient conditions, isotretinoin demonstrates sensitivity to air, heat, and light, requiring careful handling and storage protocols [11].

Thermal analysis of isotretinoin-containing formulations reveals enhanced thermostability in lipid-based systems compared to pure drug substance [16] [17]. Thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry demonstrate that encapsulated isotretinoin products exhibit improved thermal behavior compared to reference standards [16].

The estimated boiling point is 381.66°C, though this represents a rough calculation rather than experimental determination [11] [13]. The compound exhibits a density of approximately 1.0597 g/cm³ and a refractive index of 1.4800 [11].

Phase transition studies reveal enantiotropic relationships between polymorphic forms, with transition temperatures around 136.6°C and associated enthalpy changes of 3.2 kJ/mol [18]. Form II demonstrates superior thermal stability with the ability to withstand 60°C under open air conditions without degradation [9]. This enhanced thermal stability is attributed to specific crystal structure arrangements and torsion angles that stabilize the molecular packing [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
Solid

Color/Form

Yellow crystals or reddish-orange plates from isopropyl alcohol
Yellowish to orange crystalline powde

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.208930132 Da

Monoisotopic Mass

300.208930132 Da

Boiling Point

462.8

Heavy Atom Count

22

LogP

5.66

Odor

Floral odor (powder form)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

372 to 374 °F (NTP, 1992)
189-190
174-175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EH28UP18IF

Related CAS

13497-05-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (35.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (67.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

13-cis-Retinoic acid, also known as isotretinoin, is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Isotretinoin is indicated to treat severe recalcitrant nodular acne and patients ≥12 years enrolled in the iPLEDGE program.
FDA Label
Isotretinoin is an oral prescription medication that affects sebaceous glands and is used to treat severe acne. The drug was approved by the US Food and Drug Administration (FDA) in 1982 to treat severe, resistant, nodular acne that is unresponsive to conventional therapy, including systemic antibiotics.

Livertox Summary

Isotretinoin is a retinoid and vitamin A derivative used in the treatment of severe acne and some forms of skin, head and neck cancer. Isotretinoin, like many retinoids, can lead to increase in serum aminotransferase levels, but, unlike acitretin and etretinate, isotretinoin has not been clearly implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents; Keratolytic Agents; Retinoids
Dermatologic Agents

Therapeutic Uses

Dermatologic Agents; Teratogens
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Isotretinoin is included in the database.
Isotretinoin capsules are indicated for the treatment of severe recalcitrant nodular acne. Nodules are inflammatory lesions with a diameter of 5 mm or greater. The nodules may become suppurative or hemorrhagic. "Severe," by definition, means "many" as opposed to "few or several" nodules. Because of significant adverse effects associated with its use, isotretinoin capsules should be reserved for patients with severe nodular acne who are unresponsive to conventional therapy, including systemic antibiotics. /Included in US product labeling/
Isotretinoin has been used in the treatment of cutaneous disorders of keratinization that are resistant to treatment with other agents (e.g., corticosteroids, topical tretinoin); however, the specific role of isotretinoin in the treatment of these disorders and the safety of long-term use and high dosages of the drug have not been determined. /NOT included in US product labeling/
Isotretinoin has been used in a limited number of patients in the prevention, treatment, and adjunctive treatment of various cutaneous and extracutaneous malignant neoplasms (of epithelial origin); however, the specific role of the drug in the treatment of these conditions has not been determined and additional study is needed. /NOT included in US product labeling/

Pharmacology

The pharmacodynamics of isotretinoin are poorly understood.[Label]
Isotretinoin is a naturally-occurring retinoic acid with potential antineoplastic activity. Isotretinoin binds to and activates nuclear retinoic acid receptors (RARs); activated RARs serve as transcription factors that promote cell differentiation and apoptosis. This agent also exhibits immunomodulatory and anti-inflammatory responses and inhibits ornithine decarboxylase, thereby decreasing polyamine synthesis and keratinization.

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD04 - Isotretinoin
D - Dermatologicals
D10 - Anti-acne preparations
D10B - Anti-acne preparations for systemic use
D10BA - Retinoids for treatment of acne
D10BA01 - Isotretinoin

Mechanism of Action

Isotretinoin produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis. These actions reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria. Isotretinoin and 4-oxo-isotretinoin both significantly reduce the production of sebum. Isotretinoin has little to no affinity for retinol binding proteins (RBPs) and retinoic acid nuclear receptors (RARs). Tretinoin and 4-oxo-tretinion bind to the RAR-γ receptor, which is suspected to be part of the action of acne treatment by isotretinoin. Isotretinoin induces apoptosis in sebocytes, leading to a decrease in sebum production. Isotretinoin also reduces the formation of comedones by reducing hyperkeratinization through an unknown mechanism. Isotretinoin does not directly kill bacteria but it does reduce the size of sebum ducts and makes the microenvironment less hospitable to acne causing bacteria. It may also increase immune mechanisms and alter chemotaxis of monocytes to reduce inflammation. There is preliminary evidence suggesting isotretinoin may interact with FoxO1, which may explain a substantial number of isotretinoin's unexplained actions.
This paper reviews the teratogenicity of isotretinoin in regard to aspects of species variation, toxicokinetics, and metabolism. The insensitive species (rat, mouse) eliminate the drug rapidly through detoxification to the beta-glucuronide; also, placental transfer is limited in these species. On the other hand, in sensitive species (primates), the drug is predominantly metabolized to the active 13-cis-4-oxo-retinoic acid; placental transfer is more extensive here. The beta-glucuronides showed limited placental transfer in all species examined; these metabolites exhibited very low, if any, measurable concentrations in the human. The 13-cis-retinoic acid is not appreciably bound to cellular retinoid-binding proteins or nuclear receptors and exhibits low tissue distribution and placental transfer. Its access to the nucleus may be extensive. Because of the long half life of 13-cis-retinoic acid, continuous isomerization results in significant area under the concentration-time curve levels of all-trans-retinoic acid in the mouse, monkey and the human; the all-trans-retinoic acid formed is extensively distributed across the placenta and may be an important factor that contributes to the teratogenic potency of 13-cis-retinoic acid. Isomerization cannot explain the teratogenic effects of 13-cis-retinoic acid in the rat and rabbit. It is concluded that the high teratogenic activity of isotretinoin in sensitive species (human, monkey) is related to slow elimination of the 13-cis-isomer, to metabolism to the 4-oxo-derivative, to increased placental transfer, to continuous isomerization and significant exposure of the target tissue to all-trans-retinoic acid; and to lack of binding to cytoplasmic retinoid binding proteins that could possibly result in ready access to the nucleus.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Vapor Pressure

1.02X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

4759-48-2
97950-17-9

Absorption Distribution and Excretion

Patients reach a maximum concentration of 74-511ng/mL after 1-4 hours following a 100mg oral dose. Isotretinoin is better absorbed with a high fat meal and bioavailability may change from one brand to another. Following a 40mg oral dose, fasted subjects reached a maximum concentration of 314ng/mL in 2.9 hours with an area under the curve of 4055ng/mL\*hr. Subjects given a high fat meal and a 40mg oral doses reached a maximum concentration of 395ng/mL in 6.4 hours with an area under the curve of 6095ng/mL\*mL.
Isotretinoin and its metabolites are conjugated and excreted in the urine and feces in similar amounts. 53-74% of an oral dose is eliminated as unchanged isotretinoin in the feces.
The volume of distribution in humans is unknown because there is no intravenous preparation. In a study of pediatric patients with neuroblastoma the volume of distribution was found to be 85L. The volume of distribution was also found to be 2432mL/kg in guinea pigs and 1716mL/kg in obese rats.
The clearance of isotretinoin is 15.9L/h in pediatric patients with neuroblastoma. Clearance is also 21.3mL/min/kg in guinea pigs and 7.2mL/min/kg in obese rats.
Following oral administration of isotretinoin, there is an apparent lag time of about 0.5-2 hours before the drug appears in systemic circulation. The lag time is thought to result from disintegration of the capsule and subsequent dissolution of the drug in GI contents. Absorption of the drug after this lag time is rapid. The actual bioavailability of orally administered isotretinoin has not been determined in humans, but studies in animals indicate that about 25% of an oral dose of the drug reaches systemic circulation as unchanged isotretinoin The low bioavailability observed in animals may result from biodegradation of the drug in the GI lumen and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver. Food and/or milk increase GI absorption of isotretinoin. Peak blood isotretinoin concentrations are slightly delayed and substantially increased and the area under the blood concentration-time curve (AUC) of the drug is approximately 1.5-2 times greater when isotretinoin is administered 1 hour before, concomitantly with, or 1 hour after a meal than when the drug is administered in the fasting state. Because of its high lipophilicity, oral absorption of isotretinoin is enhanced when the drug is administered with a high-fat meal. In a crossover study of 74 healthy adults who received a single 80-mg isotretinoin dose (as two 40-mg capsules) under fasted and fed conditions, both the peak plasma concentration and total area under the plasma concentration-time curve (AUC) of the drug were more than doubled when isotretinoin was administered immediately after a standardized high-fat meal compared with administration in the fasted state. Because the observed elimination half-life of the drug remained unchanged, it is suggested that food appears to increase the bioavailability of isotretinoin without altering its disposition. The time to peak concentration was also increased with food and may be related to a longer absorption phase. Consequently, the manufacturers recommend that isotretinoin capsules always be administered with food.
The harmonic mean elimination for the simultaneous iv and oral administration of isotretinoin was approx 5.5 hr. The mean blood clearance, following iv admin, and the intrinsic clearance, following oral administration, were 5.19 and 6.63 mL/min/kg, respectively. The average abs bioavailability was approx 21% indicating an overall 1st-pass effect of approx 80%. Analysis of gut contents for total (14)-C activity suggested that a fraction of the isotretinoin dose was biologically or chemically degraded in the gut lumen prior to absorption.
Clinical doses of isotretinoin range from 0.5 to 8 mg/kg/day, with acute side effects appearing following doses of 1 mg/kg/day or greater. Plasma concn of isotretinoin following single and multiple doses peak between 2 to 4 hr and exhibit elimination half-lives of 10 to 20 hr. Isotretinoin blood concn-time curves following a single- or multiple-dose regimen are well described by a linear model with biphasic disposition characteristics. ... In most conditions, the retinoids produce a maximal effect in about 8 weeks (at the highest tolerated dose), with a slow recurrence of symptoms usually occurring within several weeks following cessation of treatment - except in the treatment of cystic acne with isotretinoin. Maintenance or intermittent dosing usually results in a prolongation of remission.
A case study involving the disposition of 13-cis retinoic acid in embryonic tissues from a woman who unintentionally took 40 mg/day of isotretinoin from day 8-28 of gestation was discussed. When the pregnancy was terminated on day 31, between 72 and 80 hr after the last dose of isotretinoin, maternal serum samples were obtained. Retinoid concn in the maternal serum, embryonic tissue, and 6 samples of placental tissue were later measured by high performance liquid chromatography. The results showed that in humans, the intake of isotretinoin during pregnancy results in high placental and embryonic concn of all-trans-retoinic acid, in contrast to what was previously discovered in mice experiments. It was concluded that the metabolic activation of isotretinoin to the all-trans isomer could be responsible for the teratogenicity of isotretinoin.
For more Absorption, Distribution and Excretion (Complete) data for 13-cis-Retinoic acid (11 total), please visit the HSDB record page.

Metabolism Metabolites

Isotretinoin, or 13-cis-retinoic acid can undergo reversible cis-trans isomerization to all-trans-retinoic acid. Isotretinoin undergoes 4-hydroxylation to 4-hydroxy-13-cis-retinoic acid, which is oxidized to the main metabolite 4-oxo-13-cis-retinoic acid.. All-trans-retinoic acid undergoes 4-hydroxylation to 4-hydroxy-all-trans-retinoic acid, which is oxidized to 4-oxo-all-trans-retinoic acid. 4-oxo-13-cis-retinoic acid can undergo reversible cis-trans isomerization to 4-oxo-all-trans-retinoic acid.
... In human volunteers and patients, one major blood metabolite of isotretinoin is 4-oxo-isotretinoin which undergoes slower elimination than isotretinoin and may itself be a participant in teratogenesis.
This paper reviews the teratogenicity of isotretinoin in regard to aspects of species variation, toxicokinetics, and metabolism. The insensitive species (rat, mouse) eliminate the drug rapidly through detoxification to the beta-glucuronide; also, placental transfer is limited in these species. On the other hand, in sensitive species (primates), the drug is predominantly metabolized to the active 13-cis-4-oxo-retinoic acid; placental transfer is more extensive here. The beta-glucuronides showed limited placental transfer in all species examined; these metabolites exhibited very low, if any, measurable concentrations in the human. The 13-cis-retinoic acid is not appreciably bound to cellular retinoid-binding proteins or nuclear receptors and exhibits low tissue distribution and placental transfer. Its access to the nucleus may be extensive. Because of the long half life of 13-cis-retinoic acid, continuous isomerization results in significant area under the concentration-time curve levels of all-trans-retinoic acid in the mouse, monkey and the human; the all-trans-retinoic acid formed is extensively distributed across the placenta and may be an important factor that contributes to the teratogenic potency of 13-cis-retinoic acid. Isomerization cannot explain the teratogenic effects of 13-cis-retinoic acid in the rat and rabbit. It is concluded that the high teratogenic activity of isotretinoin in sensitive species (human, monkey) is related to slow elimination of the 13-cis-isomer, to metabolism to the 4-oxo-derivative, to increased placental transfer, to continuous isomerization and significant exposure of the target tissue to all-trans-retinoic acid; and to lack of binding to cytoplasmic retinoid binding proteins that could possibly result in ready access to the nucleus.
Isotretinoin is metabolized in the liver by the cytochrome P-450 (CYP) microsomal enzyme system, principally by CYP2C8, CYP2C9, CYP3A4, and CYP2B6 isoenzymes, to several metabolites (e.g., 4-oxo-isotretinoin, retinoic acid [tretinoin], and 4-oxo-retinoic acid [4-oxo-tretinoin]). Retinoic acid and 13-cis-retinoic acid are geometric isomers and show reversible interconversion, and the administration of one isomer will give rise to the other. Isotretinoin also is irreversibly oxidized to 4-oxo-isotretinoin, which forms its own geometric isomer, 4-oxo-tretinon. All of these metabolites possess retinoid activity that is more than that of the parent compound in some in vitro models. However, the clinical importance of these models is unknown. Concurrent administration of food has been shown to increase the extent of formation of all metabolites in plasma when compared to administration of isotretinoin under fasted conditions. In addition, the exposure of patients to 4-oxo-isotretinoin at steady-state under fasted and fed conditions was approximately 3.4 times higher than that of isotretinoin.
In vitro studies indicate that the primary P450 isoforms involved in isotretinoin metabolism are 2C8, 2C9, 3A4 and 2B6. Isotretinoin and its metabolites are further metabolized into conjugates, which are then excreted in urine and feces.
For more Metabolism/Metabolites (Complete) data for 13-cis-Retinoic acid (6 total), please visit the HSDB record page.
Isotretinoin has known human metabolites that include (2Z,4E,6Z,8E)-6-hydroxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid.
Hepatic Half Life: 0.5-2 hours

Wikipedia

Isotretinoin

FDA Medication Guides

ABSORICA
ISOTRETINOIN
CAPSULE;ORAL
SUN PHARM INDS INC
07/18/2023
ACCUTANE
HOFFMANN LA ROCHE
10/22/2010
SOTRET
SUN PHARM INDS LTD
04/12/2012

Drug Warnings

/BOXED WARNING/ Isotretinoin must not be used by female patients who are or may become pregnant. There is an extremely high risk that severe birth defects will result if pregnancy occurs while taking isotretinoin in any amount, even for short periods of time. Potentially any fetus exposed during pregnancy can be affected. There are no accurate means of determining whether an exposed fetus has been affected. Birth defects which have been documented following isotretinoin exposure include abnormalities of the face, eyes, ears, skull, central nervous system, cardiovascular system and thymus and parathyroid glands. Cases of IQ scores less than 85 with or without other abnormalities have been reported. There is an increased risk of spontaneous abortion, and premature births have been reported. Documented external abnormalities include: skull abnormality; ear abnormalities (including anotia, micropinna, small or absent external auditory canals); eye abnormalities (including microphthalmia); facial dysmorphia; cleft palate. Documented internal abnormalities include: CNS abnormalities (including cerebral abnormalities, cerebellar malformation, hydrocephalus, microcephaly, cranial nerve deficit); cardiovascular abnormalities; thymus gland abnormality; parathyroid hormone deficiency. In some cases death has occurred with certain of the abnormalities previously noted. If pregnancy does occur during treatment of a female patient who is taking isotretinoin, isotretinoin must be discontinued immediately and she should be referred to an Obstetrician-Gynecologist experienced in reproductive toxicity for further evaluation and counseling. Special Prescribing Requirements Because of isotretinoin's teratogenicity and to minimize fetal exposure, isotretinoin is approved for marketing only under a special restricted distribution program approved by the Food and Drug Administration. This program is called iPLEDGE. Isotretinoin must only be prescribed by prescribers who are registered and activated with the iPLEDGE Program. Isotretinoin must only be dispensed by a pharmacy registered and activated with iPLEDGE, and must only be dispensed to patients who are registered and meet all the requirements of iPLEDGE.
Pregnancy risk category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Isotretinoin is teratogenic in humans and is contraindicated during pregnancy. Unless abstinence is the chosen method, it is recommended that the patient use two forms of effective contraception to prevent pregnancy, starting 1 month before initiation of treatment, during treatment, and for 1 month after discontinuation of treatment.
Although not every fetus exposed to isotretinoin has been affected, the risk is high that an infant will have a deformity or abnormality if the pregnancy occurred while the mother was taking isotretinoin, even for a short period of time. Whenever an unexpected pregnancy occurs during the time of teratogenic risk, the risk-benefit ratio of continuing the pregnancy must be considered. The risks include: 15% incidence of major malformations, 5% incidence of perinatal mortality, 16% incidence of premature birth, and 40% incidence of spontaneous abortion.
For more Drug Warnings (Complete) data for 13-cis-Retinoic acid (40 total), please visit the HSDB record page.

Biological Half Life

The half life ranges from 7-39 hours with a mean elimination half life of 20 hours. The half life of 4-oxo-13-cis-retinoic acid ranges from 17-50 hours with a mean elimination half life of 25 hours.
Following oral administration of an 80 mg dose of (14)C-isotretinoin as a liquid suspension, (14)C-activity in blood declined with a half-life of 90 hours.
After a single 80 mg oral dose of isotretinoin to 74 healthy adult subjects under fed conditions, the mean +/- SD elimination half-lives of isotretinoin and 4-oxo-isotretinoin were 21 +/- 8.2 hours and 24 +/- 5.3 hours, respectively.
Blood concentrations of isotretinoin decline in a biphasic manner. In adults with normal renal function, the half-life in the initial phase averages 0.5 hours and the half-life in the terminal phase averages 10-20 hours (range: 7-39 hours).
... Plasma concentration of isotretinoin following single and multiple doses peak between 2 to 4 hr and exhibit elimination half-lives of 10 to 20 hr ...
For more Biological Half-Life (Complete) data for 13-cis-Retinoic acid (6 total), please visit the HSDB record page.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation ... R. Lucci, European Patent Office patent 1111325; idem, United States of America patent 4556518 (1984, 1985 both to Hoffmann-La Roche).

General Manufacturing Information

Retinoic acid, 13-cis-: ACTIVE

Analytic Laboratory Methods

A rapid, sensitive and specific high performance liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the quantification of 13-cis-retinoic acid (isotretinoin) in human plasma has been developed. Acitretin was employed as the internal standard (IS). The analytes were chromatographically separated on a Shimadzu Shim-pack VP-ODS C18 column (150 mm x 2.0 mm I.D.) with a mobile phase consisting of acetonitrile and water (90:10, v/v). Detection was performed on a single quadrupole mass spectrometer using an electrospray ionization interface with the selected-ion monitoring (SIM) mode. The method showed excellent linearity (r=0.9989) over the concentration range of 10-1500 ng/mL with good accuracy and precision. The intra- and inter-batch precisions were within 10% relative standard deviation. The recoveries were more than 80%. The validated method was successfully applied to a preliminary bioequivalence study of isotretinoin in 20 Chinese healthy male volunteers.
Liquid chromatograph ... equipped with a 352 nm detector and column containing 5 um packaging L3. Flow rate is about 1 ml/m and standard deviation is not more than 2.0%.
Determination of all-trans- and 13-cis-retinoic acids by two-phase, two-dimensional thin-layer chromatography in creams and by high-performance thin-layer chromatography in gel formulations.
GC determination in pharmaceutical formulations.

Clinical Laboratory Methods

A rapid, specific, and sensitive reversed-phase high-performance liquid chromatographic (HPLC) assay for the quantitative determination of all-trans-retinoic acid (I) or 13-cis-retinoic acid (II) in rat serum without extraction of lyophilization is described. Chromatographic separation from retinol, serum components, and retinol acetate standard was achieved on octadecylsilane-coated particles with acetonitrile-1% ammonium acetate as th eluent. Serum samples (100 microliter) containing as little as 10 ng of retinoid were analyzed. Serum level profiles of rats dosed with the retinoids demonstrated the utility of the assay and indicated elimination half-lives of 0.58 and 0.92 hr for I and II, respectively.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Light sensitive.
Store at 20 deg to 25 °C (68 deg to 77 °F). Protect from light.

Interactions

Because of the potential for additive adverse effects, patients receiving isotretinoin should be warned to avoid concomitant use of preparations containing vitamin A or its derivatives.
Isotretinoin increased the concn of both haloperidol and reduced haloperidol in serum, red blood cells, and brain. However, the dose dependence and degree of the effect varied significantly across tissues.
Because some cases of pseudotumor cerebri (benign intracranial hypertension) associated with use of isotretinoin have involved patients also receiving tetracycline or minocycline, which have also been reported to cause increased intracranial pressure, such concomitant use of isotretinoin and tetracyclines should be avoided.
Although clinical studies have not been conducted to evaluate the effects on bone loss when phenytoin, which is known to cause osteomalacia, and isotretinoin are used concurrently, the manufacturers recommend exercising caution when these 2 drugs are used concomitantly. Isotretinoin has not been shown in vitro or in vivo to alter the pharmacokinetics of phenytoin.
For more Interactions (Complete) data for 13-cis-Retinoic acid (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Dalal A, Ben-Barak S, Zlotogorski A, Constantini N. [Isotretinoin and exercise: can the two walk together?]. Harefuah. 2014 Feb;153(2):104-8, 125. Review. Hebrew. PubMed PMID: 24716429.
2: Kızılyel O, Metin MS, Elmas ÖF, Çayır Y, Aktaş A. Effects of oral isotretinoin on lipids and liver enzymes in acne patients. Cutis. 2014 Nov;94(5):234-8. PubMed PMID: 25474452.
3: Webster GF, Leyden JJ, Gross JA. Results of a Phase III, double-blind, randomized, parallel-group, non-inferiority study evaluating the safety and efficacy of isotretinoin-Lidose in patients with severe recalcitrant nodular acne. J Drugs Dermatol. 2014 Jun;13(6):665-70. PubMed PMID: 24918555.
4: Rademaker M. Isotretinoin: dose, duration and relapse. What does 30 years of usage tell us? Australas J Dermatol. 2013 Aug;54(3):157-62. doi: 10.1111/j.1440-0960.2012.00947.x. Epub 2012 Sep 26. Review. PubMed PMID: 23013115.
5: Prevost N, English JC. Isotretinoin: update on controversial issues. J Pediatr Adolesc Gynecol. 2013 Oct;26(5):290-3. Review. PubMed PMID: 24147278.
6: Yilmaz Tasdelen O, Yurdakul FG, Duran S, Bodur H. Isotretinoin-induced arthritis mimicking both rheumatoid arthritis and axial spondyloarthritis. Int J Rheum Dis. 2015 May;18(4):466-9. doi: 10.1111/1756-185X.12464. Epub 2014 Oct 8. PubMed PMID: 25294249.
7: Lee HE, Chang IK, Lee Y, Kim CD, Seo YJ, Lee JH, Im M. Effect of antihistamine as an adjuvant treatment of isotretinoin in acne: a randomized, controlled comparative study. J Eur Acad Dermatol Venereol. 2014 Dec;28(12):1654-60. doi: 10.1111/jdv.12403. Epub 2014 Feb 21. PubMed PMID: 25081735.
8: Wolverton SE, Harper JC. Important controversies associated with isotretinoin therapy for acne. Am J Clin Dermatol. 2013 Apr;14(2):71-6. doi: 10.1007/s40257-013-0014-z. Review. PubMed PMID: 23559397.
9: Nagler AR, Orlow SJ. Dermatologists' attitudes, prescription, and counseling patterns for isotretinoin: a questionnaire-based study. J Drugs Dermatol. 2015 Feb;14(2):184-9. PubMed PMID: 25689814.
10: Gürbüz A, Özhan G, Güngör S, Erdal MS. Colloidal carriers of isotretinoin for topical acne treatment: skin uptake, ATR-FTIR and in vitro cytotoxicity studies. Arch Dermatol Res. 2015 Sep;307(7):607-15. doi: 10.1007/s00403-015-1566-y. Epub 2015 Apr 23. PubMed PMID: 25903443.
11: Lee YH, Scharnitz TP, Muscat J, Chen A, Gupta-Elera G, Kirby JS. Laboratory Monitoring During Isotretinoin Therapy for Acne: A Systematic Review and Meta-analysis. JAMA Dermatol. 2016 Jan;152(1):35-44. doi: 10.1001/jamadermatol.2015.3091. Review. Erratum in: JAMA Dermatol. 2016 Jan;152(1):114. PubMed PMID: 26630323.
12: Hoover KB, Miller CG, Galante NC, Langman CB. A double-blind, randomized, Phase III, multicenter study in 358 pediatric subjects receiving isotretinoin therapy demonstrates no effect on pediatric bone mineral density. Osteoporos Int. 2015 Oct;26(10):2441-7. doi: 10.1007/s00198-015-3158-2. Epub 2015 May 9. PubMed PMID: 25956286.
13: Rubio-García L, Pulido-Díaz N, Jímenez-López JL. [Isotretinoin and depressive symptoms in patiens with severe and recurrent acne]. Rev Med Inst Mex Seguro Soc. 2015;53 Suppl 1:S54-9. Spanish. PubMed PMID: 26020665.
14: Yıldızgören MT, Rifaioğlu EN, Demirkapı M, Ekiz T, Micooğulları A, Şen T, Turhanoğlu AD. Isotretinoin treatment in patients with acne vulgaris: does it impact muscle strength, fatigue, and endurance? Cutis. 2015 Jul;96(1):33-6. PubMed PMID: 26244352.
15: Yuksel N, Ozer MD, Akcay E, Ozen U, Uzun S. Reduced central corneal thickness in patients with isotretinoin treatment. Cutan Ocul Toxicol. 2015;34(4):318-21. doi: 10.3109/15569527.2014.990155. Epub 2015 Jan 19. PubMed PMID: 25597375.
16: Blasiak RC, Stamey CR, Burkhart CN, Lugo-Somolinos A, Morrell DS. High-dose isotretinoin treatment and the rate of retrial, relapse, and adverse effects in patients with acne vulgaris. JAMA Dermatol. 2013 Dec;149(12):1392-8. doi: 10.1001/jamadermatol.2013.6746. PubMed PMID: 24173086.
17: Pinheiro SP, Kang EM, Kim CY, Governale LA, Zhou EH, Hammad TA. Concomitant use of isotretinoin and contraceptives before and after iPledge in the United States. Pharmacoepidemiol Drug Saf. 2013 Dec;22(12):1251-7. doi: 10.1002/pds.3481. Epub 2013 Aug 3. PubMed PMID: 23913625.
18: Bilgiç Ö, Altınyazar HC, Sivrikaya A, Ünlü A. The relationship between erythrocyte zinc levels and isotretinoin use in acne vulgaris patients. Cutan Ocul Toxicol. 2015;34(4):303-6. doi: 10.3109/15569527.2014.979426. Epub 2014 Nov 6. PubMed PMID: 25373485.
19: Rouzès A, Jonville-Béra AP. [Exposure to isotretinoin during pregnancy in France: 25 years of follow-up]. Therapie. 2014 Jan-Feb;69(1):53-63. doi: 10.2515/therapie/2014008. Epub 2014 Apr 4. French. PubMed PMID: 24698189.
20: Eichenfield LF, Krakowski AC. A novel patient support program to address isotretinoin adherence: proof-of-concept analysis. J Drugs Dermatol. 2015 Apr;14(4):375-9. PubMed PMID: 25844611.

Explore Compound Types